Enzyme Specificity and Kinetic Discrimination: High Km for Hydroxypyruvate Isomerase Precludes Functional Overlap
Hydroxypyruvate isomerase (HYI) from E. coli catalyzes the reversible isomerization between 2-hydroxy-3-oxopropanoic acid (tartronate semialdehyde) and hydroxypyruvate with absolute specificity; it does not act on other common keto-acids or sugars [1]. The enzyme displays a high apparent Km of 12.5 mM for hydroxypyruvate, indicating a kinetic preference for the reverse direction under physiological conditions [2]. This contrasts sharply with pyruvate, which is not a substrate for HYI, and with the broader specificity of other isomerases, establishing a unique enzyme-substrate pair that cannot be mimicked by generic α-keto acids [1].
| Evidence Dimension | Substrate specificity and Michaelis constant (Km) |
|---|---|
| Target Compound Data | Apparent Km for hydroxypyruvate isomerase = 12.5 mM (as substrate hydroxypyruvate in reverse direction) |
| Comparator Or Baseline | Pyruvate: not a substrate for HYI; D-fructose/D-glucose and D-xylulose/D-xylose: no activity |
| Quantified Difference | HYI shows no detectable activity on pyruvate or common sugars, demonstrating absolute specificity for the 2-hydroxy-3-oxopropanoate/hydroxypyruvate pair. |
| Conditions | E. coli HYI enzyme assay at pH 7.5, 30°C |
Why This Matters
This unique enzyme pairing validates the procurement of 2-hydroxy-3-oxopropanoic acid for precise in vitro reconstitution of the glyoxylate salvage and photorespiratory pathways, as generic alternatives will not be recognized by key pathway enzymes.
- [1] UniProt. (n.d.). P30147 · HYI_ECOLI. Hydroxypyruvate isomerase. View Source
- [2] Ashiuchi, M., & Misono, H. (1999). Biochemical evidence that Escherichia coli hyi (orf b0508, gip) gene encodes hydroxypyruvate isomerase. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1435(1-2), 153-159. View Source
